molecular formula C8H10N2O B012653 N-(3-methylpyridin-4-yl)acetamide CAS No. 104915-66-4

N-(3-methylpyridin-4-yl)acetamide

Cat. No.: B012653
CAS No.: 104915-66-4
M. Wt: 150.18 g/mol
InChI Key: DHUDCBCQKIWLSB-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Imaging Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) : Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including compounds related to N-(3-methylpyridin-4-yl)acetamide, for potential use as PET tracers in imaging NPP1. These compounds demonstrated radiochemical purity over 99% and specific activity ranging from high levels, indicating their potential in medical imaging applications (Gao, Wang, & Zheng, 2016).

  • Anticancer Activity : Evren et al. (2019) reported that new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally similar to this compound, show high selectivity and anticancer activity against human lung adenocarcinoma cells and mouse embryoblasts (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

  • Antiallergic Agents : Menciu et al. (1999) discovered that N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide exhibited significantly potent antiallergic activity, being 406 times more effective than astemizole, a known antihistamine (Menciu et al., 1999).

  • Muscarinic Agonist Activity : Pukhalskaya et al. (2010) studied substituted N-(silatran-1-ylmethyl)acetamides, showing their partial muscarinic agonist activity, which suggests potential applications in mimicking acetylcholine's effect by binding directly to cholinoreceptors (Pukhalskaya et al., 2010).

  • Chelating Agents in Biology and Medicine : Smolentsev (2017) found that Copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands could be potential candidates for chelating agents in biology, medicine, and environmental chemistry (Smolentsev, 2017).

Properties

IUPAC Name

N-(3-methylpyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUDCBCQKIWLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 17.5 g of 2,2-dimethyl-N-(3-methylpyridin-4-yl)propionamide, 70 mL of 5N hydrochloric acid aqueous solution was added and stirred at 90° C. for a day. Under ice cooling, the solution was neutralized with 5N sodium hydroxide aqueous solution, and the solvent was evaporated. The crystals were washed with a mixed solution of dichloromethane:methanol=10:1, and the solvent of filtrate was evaporated. To a solution of the resultant crude product in 100 mL of pyridine, 17.2 mL of acetic anhydride was added at room temperature and stirred at this temperature for 6 hours. The solvent was evaporated, and the residue was purified and separated by NH silica gel column chromatography (ethyl acetate:n-hexane=1:1), to afford 12.1 g of the title compound as colorless crystals.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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